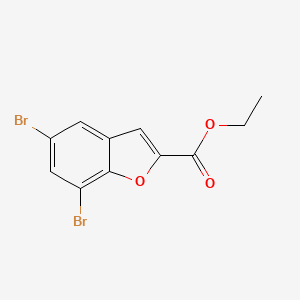

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

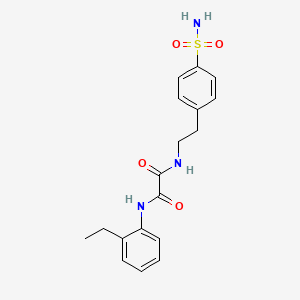

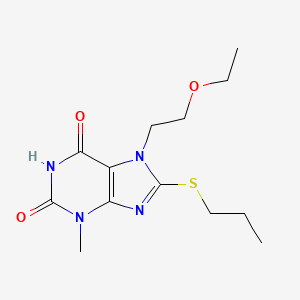

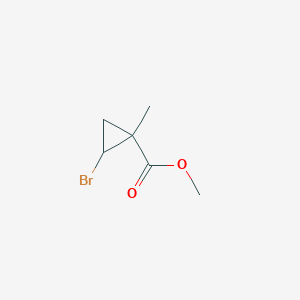

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate (EBF) is a chemical compound with the molecular formula C11H8Br2O3 and a molecular weight of 347.99 . It has gained extensive recognition for its promising biological properties and potential.

Molecular Structure Analysis

The benzofuran fused-ring system is almost planar, with a maximum atomic deviation of 0.024 (5) angstrom . The carboxyl-CO2 fragment is aligned at 4.8 (7) degrees with respect to the fused-ring plane .

Scientific Research Applications

Applications in Crystal Structure Analysis

- Crystal Structure and Molecular Interactions: The structural analysis of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate derivatives, like ethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate, reveals intermolecular hydrogen bonding and π–π interactions. These compounds form dimers and stacks along the crystal axis, showcasing interesting molecular interactions like Br⋯S and C—H⋯π (Choi et al., 2009). Similarly, derivatives like ethyl 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate also exhibit such hydrogen bonding and molecular stacking, contributing to our understanding of molecular architecture and interactions (Choi et al., 2008).

Applications in Chemical Synthesis

- Facilitation of Novel Chemical Syntheses: Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate and its related compounds are pivotal in the synthesis of novel chemical entities. For instance, the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives involves the reaction of related compounds, highlighting their role as intermediates in the synthesis of complex molecules with potential applications in various fields, such as medicinal chemistry (Gao et al., 2011).

Applications in Molecular Studies

- Molecular Isomerization Studies: Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate derivatives are used in the study of molecular behaviors like cis/trans isomerization, providing insights into the dynamic nature of molecular structures under various conditions (Yong-jia, 2010).

Mechanism of Action

Target of Action

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate is a derivative of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives, in general, are known for their diverse pharmacological activities They interact with their targets, leading to changes that contribute to their biological activities

Biochemical Pathways

Benzofuran compounds, in general, are known to affect various biochemical pathways due to their diverse pharmacological activities . The downstream effects of these pathways contribute to the overall biological activities of these compounds.

Result of Action

Benzofuran derivatives are known for their diverse pharmacological activities, which suggest a range of potential molecular and cellular effects .

properties

IUPAC Name |

ethyl 5,7-dibromo-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2O3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHAZUKNVMSAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)

![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)

![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)

![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)